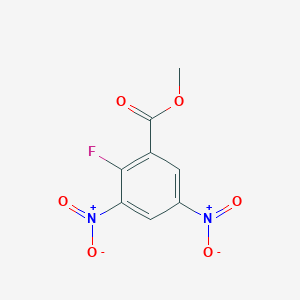

Methyl 2-fluoro-3,5-dinitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-3,5-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWYSHWKVSVXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367946-80-3 | |

| Record name | methyl 2-fluoro-3,5-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-3,5-dinitrobenzoate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-3,5-dinitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the synergistic effects of a fluorine atom and two nitro groups on the benzene ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of new pharmaceuticals.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The presence of the electron-withdrawing nitro groups further modulates the reactivity of the aromatic ring, providing multiple avenues for chemical modification and the introduction of diverse pharmacophores. This guide will delve into the detailed chemical characteristics of this compound, offering a foundation for its rational utilization in drug design and synthesis.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₅FN₂O₆ and a molecular weight of 244.13 g/mol , possesses a distinct chemical architecture that dictates its reactivity and potential applications.[1]

Systematic Name: this compound CAS Number: 367946-80-3[1] SMILES: O=C(OC)C1=CC(=O)=CC(=O)=C1F[1]

The structure features a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and two nitro groups at positions 3 and 5. The spatial arrangement and electronic effects of these substituents are crucial to its chemical behavior.

Physicochemical Properties

| Property | Predicted Value | Source |

| LogP | 1.4287 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 112.58 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 6 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

The predicted LogP value suggests a moderate lipophilicity, which is a critical parameter for drug absorption and distribution. The high TPSA indicates that the molecule has significant polar characteristics, which can influence its solubility and interactions with biological targets.

Spectroscopic Characterization (Predicted)

A definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. In the absence of published experimental spectra, the following are predicted key features based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at position 4 would likely appear as a doublet of doublets, split by the adjacent fluorine atom and the meta-proton at position 6. The proton at position 6 would likely appear as a doublet, split by the meta-proton at position 4. A singlet in the upfield region would correspond to the three protons of the methyl ester group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. The carbon attached to the fluorine atom (C-2) is expected to show a large coupling constant (¹JCF), a characteristic feature of carbon-fluorine bonds. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-withdrawing effects of the nitro groups and the fluorine atom.

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) are expected around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is anticipated in the region of 1720-1740 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.13 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃), as well as the nitro groups (-NO₂).

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 2-fluoro-3,5-dinitrobenzoic acid. The following is a representative protocol based on established esterification methods for similar aromatic carboxylic acids.

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol describes the acid-catalyzed esterification of 2-fluoro-3,5-dinitrobenzoic acid.

Materials:

-

2-Fluoro-3,5-dinitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3,5-dinitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.

Causality behind Experimental Choices:

-

Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which is a byproduct.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reflux: Heating the reaction at reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.

-

Sodium Bicarbonate Wash: This step is essential to remove the acidic catalyst (sulfuric acid) and any unreacted carboxylic acid, facilitating the purification of the desired ester.

Applications in Drug Discovery and Medicinal Chemistry

While specific, publicly documented applications of this compound in late-stage drug development are limited, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules. The strategic placement of the fluoro and dinitro groups provides a platform for a variety of chemical transformations.

Role as a Synthetic Intermediate

The highly electron-deficient aromatic ring of this compound makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom, being a good leaving group in such reactions, can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the introduction of diverse side chains and pharmacophores, which is a cornerstone of modern medicinal chemistry.

Sources

Activated Fluorobenzoates for Nucleophilic Aromatic Substitution: A Technical Guide

Executive Summary

Fluorobenzoates represent a unique intersection of reactivity and stability in organic synthesis. Unlike their chloro- or bromo- analogs, activated fluorobenzoates utilize the high electronegativity of fluorine to lower the energy of the transition state in Nucleophilic Aromatic Substitution (SNAr) reactions. This guide details the mechanistic principles, synthetic protocols, and critical applications of these scaffolds, with a specific focus on their role in high-value medicinal chemistry and PET radiotracer development (e.g., [¹⁸F]SFB).

Part 1: Mechanistic Foundations[1][2][3]

The "Element Effect" in SNAr

In standard SN2 reactions, fluoride is a poor leaving group due to the strength of the C–F bond (~485 kJ/mol). However, in SNAr reactions on activated rings, fluorine is the superior leaving group (F >> Cl ≈ Br > I).

This counter-intuitive reactivity is driven by the rate-determining step (RDS). The SNAr mechanism is stepwise, proceeding through a negatively charged intermediate (Meisenheimer complex).[1][2]

-

Step 1 (Addition - RDS): The nucleophile attacks the ipso-carbon. The high electronegativity of fluorine inductively stabilizes the negative charge on the ring, significantly lowering the activation energy (

) of this step.[2] -

Step 2 (Elimination - Fast): Although the C–F bond is strong, the restoration of aromaticity provides a massive thermodynamic driving force, making the bond cleavage rapid once the complex is formed.

Activation by the Benzoate Moiety

The ester group (-COOR) is a moderate electron-withdrawing group (EWG).

-

Para-activation: Stabilizes the negative charge via resonance (delocalization onto the carbonyl oxygen).

-

Ortho-activation: Provides inductive stabilization and, crucially, can coordinate with incoming nucleophiles (e.g., amines), directing the attack via hydrogen bonding or chelation (the "Ortho Effect").

Figure 1: Energy profile and stepwise mechanism of SNAr on fluorobenzoates. The stabilization of the Meisenheimer complex by fluorine is the critical kinetic driver.

Part 2: Synthetic Protocols (Medicinal Chemistry)[5]

Protocol: Displacement with Primary Amines

This protocol describes the synthesis of 4-amino-benzoate derivatives, a common scaffold in local anesthetics (e.g., Procaine analogs) and kinase inhibitors.

Reagents:

-

Substrate: Methyl 4-fluorobenzoate (1.0 equiv)

-

Nucleophile: Primary amine (1.2 – 1.5 equiv)

-

Base: K₂CO₃ (2.0 equiv) or DIPEA (for organic solubility)

-

Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with Methyl 4-fluorobenzoate (1.0 mmol) and K₂CO₃ (2.0 mmol).

-

Solvation: Add anhydrous DMSO (3 mL). Note: DMSO is critical to solvate the potassium cation, leaving the carbonate anion "naked" and more basic, while stabilizing the polar transition state.

-

Addition: Add the primary amine (1.2 mmol). If the amine is a salt (e.g., HCl salt), increase base to 3.0 equiv.

-

Reaction: Heat to 90°C for 4–12 hours. Monitor by HPLC/LC-MS.

-

Checkpoint: 4-fluorobenzoates are less reactive than 2,4-difluoro analogs. If conversion is <50% after 4 hours, increase temp to 110°C.

-

-

Workup: Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove residual DMSO.

-

Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Solvent Effects on Conversion

| Solvent | Dielectric Constant | Relative Rate (k_rel) | Comment |

|---|---|---|---|

| DMSO | 46.7 | 100 | Optimal. Stabilizes Meisenheimer complex. |

| DMF | 36.7 | ~85 | Good alternative, easier to remove. |

| MeCN | 37.5 | ~20 | Often requires higher temp/pressure. |

| THF | 7.5 | <1 | Too non-polar for efficient SNAr. |

Advanced Case: Regioselective Substitution on Pentafluorobenzoates

Pentafluorophenyl (PFP) esters are unique.[3] While often used as "active esters" for acyl substitution, the ring itself is highly activated for SNAr.

-

Regioselectivity: Nucleophilic attack occurs almost exclusively at the para-position (C-4).

-

Reasoning: The para-fluorine has the least steric hindrance and is activated by the aggregate inductive effect of the ortho/meta fluorines and the ester group.

Part 3: Radiopharmaceutical Applications ([¹⁸F]SFB)

The synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is the gold standard for labeling proteins and peptides via lysine conjugation. This process relies on a critical SNAr step where [¹⁸F]fluoride acts as the nucleophile.

The [¹⁸F]SFB Workflow

This is a three-step "one-pot" synthesis often performed in automated modules (e.g., GE TRACERlab, Synthera).

Precursor: 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate (or the corresponding nitro-precursor).

Figure 2: Automated synthesis of [¹⁸F]SFB. Step 1 utilizes the SNAr reaction to introduce the radionuclide.

Critical Technical Considerations for [¹⁸F]

-

Water Content: SNAr with [¹⁸F]F⁻ is severely inhibited by hydration. The fluoride must be "naked."

-

Protocol: Azeotropic drying of [¹⁸F]fluoride with MeCN and Kryptofix 2.2.2 (phase transfer catalyst) is mandatory before adding the precursor.

-

-

Leaving Group Selection:

-

Trimethylammonium (-NMe₃⁺): Preferred. Charge-neutralizes the transition state, leading to faster kinetics and easier purification (cationic precursor vs. neutral product).

-

Nitro (-NO₂): Traditional, but slower kinetics and harder separation.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<10%) | High water content in solvent. | Use anhydrous DMSO/DMF over molecular sieves. Ensure reagents are dry. |

| Side Products (Hydrolysis) | Hydroxide competition. | If using K₂CO₃, ensure strict anhydrous conditions. Switch to organic bases (DIPEA/TEA) if nucleophile is highly reactive. |

| Regio-scrambling | Benzyne mechanism. | If using extremely strong bases (e.g., NaNH₂, t-BuLi), the reaction may proceed via benzyne elimination-addition. Stick to mild carbonate bases to ensure SNAr pathway. |

| Poor Solubility | Salt formation. | For amino-acid nucleophiles, use phase transfer catalysts (TBAB) or switch solvent to water/dioxane mixtures (though this slows SNAr). |

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412. (Foundational text on Element Effect in SNAr). Link

-

Vaidyanathan, G., & Zalutsky, M. R. (2006).[4] Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[4] Nature Protocols, 1(4), 1655–1661.[4] Link

-

Roh, J., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarenes to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[5] Preprints. (Regioselectivity in polyfluorobenzoates). Link

-

Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 534, 369–373. (Modern mechanistic insights). Link

Sources

- 1. Concerted nucleophilic aromatic substitution with 19F− and 18F− [dash.harvard.edu]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

The Versatile Role of 3,5-Dinitrobenzoate Derivatives in Modern Organic Synthesis: A Technical Guide

This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of 3,5-dinitrobenzoate derivatives, a class of compounds that have proven indispensable in various facets of organic chemistry. From the fundamental characterization of alcohols to advanced chromatographic separations and the synthesis of high-performance materials, these derivatives offer a unique combination of reactivity and functionality. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical understanding and practical, field-proven methodologies.

Foundational Chemistry and Properties of 3,5-Dinitrobenzoates

3,5-Dinitrobenzoic acid and its derivatives are characterized by a benzene ring substituted with a carboxylic acid (or its functional equivalent) and two strongly electron-withdrawing nitro groups at the meta positions. This substitution pattern profoundly influences the chemical and physical properties of the molecule, making it a powerful tool in the organic chemist's arsenal.

The presence of two nitro groups significantly increases the acidity of the carboxylic acid (pKa ≈ 2.82) compared to benzoic acid (pKa = 4.20)[1]. This enhanced acidity is a key factor in its utility as a resolving agent for racemic bases. Furthermore, the electron-deficient nature of the aromatic ring makes the carboxyl group highly susceptible to nucleophilic attack, facilitating the formation of esters and amides.

The derivatives, particularly the 3,5-dinitrobenzoate esters of alcohols, are often highly crystalline solids with sharp and distinct melting points. This property is the cornerstone of their classical application in the identification and characterization of alcohols[1]. The high molar mass and the presence of the chromophoric dinitroaromatic system also enhance their detectability in various analytical techniques.

Synthesis of 3,5-Dinitrobenzoate Derivatives: From Traditional to Green Methodologies

The preparation of 3,5-dinitrobenzoate esters and amides is central to their application. The choice of synthetic route often depends on the nature of the substrate, the desired scale, and considerations for laboratory safety and environmental impact.

Traditional Synthesis via 3,5-Dinitrobenzoyl Chloride

The most common method for preparing 3,5-dinitrobenzoate derivatives involves the use of the highly reactive 3,5-dinitrobenzoyl chloride.

This protocol describes the conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride using thionyl chloride.

Materials:

-

3,5-Dinitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (dry)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a fume hood, combine 3,5-dinitrobenzoic acid (0.01 mol) and dry toluene (40 mL) in a round-bottom flask equipped with a reflux condenser.

-

Carefully add thionyl chloride (1.6 mL, 0.02 mol) to the mixture.

-

Heat the mixture at reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂) and confirmed by thin-layer chromatography (TLC) (typically 2-8 hours).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene using a rotary evaporator.

-

The crude 3,5-dinitrobenzoyl chloride can be purified by distillation under reduced pressure or used directly for the next step if of sufficient purity.

This protocol details the derivatization of an alcohol using the prepared 3,5-dinitrobenzoyl chloride.

Materials:

-

Alcohol to be derivatized

-

3,5-Dinitrobenzoyl chloride

-

Pyridine (dry)

-

Dichloromethane (DCM, dry)

-

5% Hydrochloric acid (HCl) solution

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beakers, Erlenmeyer flasks

Procedure:

-

Dissolve the alcohol (1 equivalent) in dry dichloromethane in a flask.

-

Add dry pyridine (1.1 equivalents) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Slowly add a solution of 3,5-dinitrobenzoyl chloride (1.1 equivalents) in dry DCM to the alcohol-pyridine mixture, with stirring. The reaction is often exothermic and may require cooling.

-

Stir the reaction mixture at room temperature for 1-2 hours or until completion as monitored by TLC.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl solution (to remove excess pyridine), 5% NaHCO₃ solution (to remove unreacted 3,5-dinitrobenzoyl chloride), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude 3,5-dinitrobenzoate ester can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).

Green Chemistry Approach: Microwave-Assisted Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and often solvent-minimized alternative to traditional heating methods.

This protocol provides a greener alternative for the synthesis of 3,5-dinitrobenzoate esters directly from the carboxylic acid, avoiding the need for preparing the acid chloride.

Materials:

-

Alcohol to be derivatized

-

3,5-Dinitrobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Microwave reactor

-

Ice-cold water

-

Aqueous sodium bicarbonate solution

-

Filtration apparatus

Procedure:

-

In a microwave-safe reaction vessel, mix 1 g of 3,5-dinitrobenzoic acid with 1 mL of the alcohol.

-

Carefully add 1-2 drops of concentrated sulfuric acid as a catalyst.

-

Heat the mixture in a microwave reactor for 2-5 minutes at 70°C.

-

After cooling, pour the reaction mixture into ice-cold water to precipitate the 3,5-dinitrobenzoate ester.

-

Filter the precipitated ester and wash it with aqueous sodium bicarbonate solution to remove any unreacted 3,5-dinitrobenzoic acid.

-

Finally, wash the product with water and recrystallize from a suitable solvent to obtain the pure derivative.

This microwave-assisted method significantly reduces reaction times and avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride[2][3].

Core Applications in Organic Synthesis

The unique properties of 3,5-dinitrobenzoate derivatives have led to their widespread use in several key areas of organic synthesis and analysis.

Characterization of Alcohols and Amines

The classical and still highly relevant application of 3,5-dinitrobenzoyl chloride is in the derivatization of alcohols and amines for their identification[1]. The resulting esters and amides are typically solid compounds with sharp melting points, which can be compared against literature values for confirmation of structure.

Table 1: Melting Points of 3,5-Dinitrobenzoate Derivatives of Common Alcohols

| Alcohol | Melting Point of 3,5-Dinitrobenzoate (°C) |

| Methanol | 107 |

| Ethanol | 93-94 |

| 1-Propanol | 74-75 |

| 2-Propanol | 121-122 |

| 1-Butanol | 64 |

| 2-Butanol | 76 |

| 1-Pentanol | 46 |

| Cyclohexanol | 112-113 |

| Benzyl Alcohol | 113 |

Data compiled from various sources, including[4][5][6][7][8][9]. Melting points can vary slightly based on purity and experimental conditions.

The causality behind this application lies in the conversion of often-liquid or low-melting-point alcohols into solid derivatives with distinct and reproducible melting points, facilitating their unambiguous identification.

Chiral Resolution of Racemic Mixtures

The resolution of enantiomers is a critical process in the pharmaceutical and fine chemical industries. 3,5-Dinitrobenzoic acid and its derivatives can be employed in both classical and chromatographic resolution methods.

The acidic nature of 3,5-dinitrobenzoic acid allows it to be used as a resolving agent for racemic amines. The principle involves the formation of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Caption: Workflow for classical chiral resolution of a racemic amine.

Materials:

-

Racemic amine

-

3,5-Dinitrobenzoic acid (as the resolving agent)

-

Suitable solvent (e.g., ethanol, methanol, acetone)

-

Acid and base for liberation of the amine

Procedure:

-

Dissolve the racemic amine in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of 3,5-dinitrobenzoic acid in the same solvent, heating gently if necessary.

-

Combine the two solutions and allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

The enantiomerically enriched amine can be recovered from the salt by treatment with a base (e.g., NaOH solution) and extraction into an organic solvent.

-

The mother liquor, containing the other diastereomeric salt, can be treated similarly to recover the other enantiomer.

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or polarimetry.

The choice of solvent is crucial in this process as it significantly influences the differential solubility of the diastereomeric salts.

3,5-Dinitrobenzoyl derivatives are widely used in the chromatographic separation of enantiomers, particularly in High-Performance Liquid Chromatography (HPLC). There are two main strategies:

-

Derivatization to Diastereomers: The racemic mixture (e.g., an alcohol or amine) is derivatized with a chiral, enantiomerically pure 3,5-dinitrobenzoyl derivative. The resulting diastereomers can then be separated on a standard achiral stationary phase.

-

Derivatization for Chiral Stationary Phases: The racemic mixture is derivatized with an achiral 3,5-dinitrobenzoyl reagent (e.g., 3,5-dinitrobenzoyl chloride). The resulting derivatives are then separated on a chiral stationary phase (CSP). Pirkle-type CSPs, which often incorporate a π-acidic 3,5-dinitrobenzoyl group, are particularly effective for this purpose. The separation mechanism relies on π-π interactions between the electron-deficient 3,5-dinitrobenzoyl group of the analyte and π-basic moieties on the CSP.

Caption: Workflow for HPLC separation of enantiomers using 3,5-dinitrobenzoyl derivatization.

Precursors for High-Performance Materials and Dyes

Beyond their use in analysis and separation, 3,5-dinitrobenzoate derivatives are valuable intermediates in the synthesis of a range of functional materials.

A key transformation of 3,5-dinitrobenzoic acid is its reduction to 3,5-diaminobenzoic acid (DABA). This is typically achieved through catalytic hydrogenation.

Materials:

-

3,5-Dinitrobenzoic acid

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Solvent (e.g., ethanol, methanol, or water with a base)

-

Hydrogen source (hydrogen gas cylinder or a hydrogen generator)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Dissolve 3,5-dinitrobenzoic acid in the chosen solvent in a suitable reaction vessel.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature or with gentle heating until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry and should be handled with care.

-

Evaporate the solvent from the filtrate to obtain the crude 3,5-diaminobenzoic acid.

-

The product can be purified by recrystallization.

3,5-Diaminobenzoic acid is a versatile monomer used in the synthesis of high-performance polymers and dyes.

-

High-Performance Polymers: DABA is a key building block for polyimides and other aromatic polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. These polymers find applications in the aerospace, electronics, and automotive industries.

-

Dyes: The two amino groups in DABA can be diazotized and coupled with other aromatic compounds to produce a variety of azo dyes for textiles and other applications.

Energetic Materials

The high nitrogen content and oxygen balance of 3,5-dinitrobenzoic acid and its derivatives make them of interest in the field of energetic materials. They can be used as precursors in the synthesis of more complex energetic compounds.

Conclusion

3,5-Dinitrobenzoate derivatives represent a classic yet continually relevant class of compounds in organic synthesis. Their utility, rooted in the unique electronic properties conferred by the dinitro substitution, spans a wide range of applications. From the foundational task of identifying simple alcohols to the sophisticated separation of enantiomers and the synthesis of advanced materials, these derivatives offer robust and reliable solutions. The development of greener synthetic methodologies, such as microwave-assisted reactions, further enhances their appeal in the modern chemical laboratory. This guide has provided a comprehensive overview of their synthesis and key applications, complete with detailed protocols, to empower researchers and professionals to effectively harness the potential of these versatile chemical tools.

References

-

Varahi Intermediates. (n.d.). 3,5-DABA. Retrieved from [Link]

- Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.

- King Fahd University of Petroleum & Minerals. (2025, August 30).

- Hans Shodh Sudha. (2022).

- ACS Publications. (2020, January 30). Manipulating the Polymerization of 3,5-Diaminobenzoic Acid with a Bromate Oscillator. The Journal of Physical Chemistry C.

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid.

- Dissertation. (n.d.). Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye.

- ResearchGate. (2022, September 30).

- USC Digital Library. (n.d.).

- ResearchGate. (2025, August 10). (PDF)

- The Royal Society of Chemistry. (n.d.).

- Synthesising Complex Chiral Amines Through Resolution-Racemis

- Scribd. (n.d.). Resolution of Racemic Mixtures Complete 8 Methods.

- Chemistry LibreTexts. (2023, August 15). 13.9: Racemic Mixtures and the Resolution of Enantiomers.

- BenchChem. (n.d.).

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). The Kinetic Resolution of Racemic Alcohols and Racemic Carboxylic Acids.

- MDPI. (2021, September 19). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases.

- Sigma-Aldrich. (n.d.). 3,5-Dinitrobenzoic acid 99 99-34-3.

- Macmillan Learning. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- HETEROCYCLES, Vol. 52, No. 3, 2000.

- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.

- Google Patents. (n.d.). WO2007088571A2 - A process for resolving racemic mixtures and a diastereoisomeric complex of a resolving agent and an enantiomer of interest.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 4. 3,5-Diaminobenzoic acid | C7H8N2O2 | CID 12062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. impa.usc.edu [impa.usc.edu]

- 6. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]

- 7. 3,5-DABA [varahiintermediates.com]

- 8. Sinaint® 3,5-DABA | 3,5-Diaminobenzoic Acid CAS 535-87-5 [sinocurechem.com]

- 9. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye - Master's thesis - Dissertation [dissertationtopic.net]

An In-Depth Technical Guide to the Reactivity Profile of Methyl 2-fluoro-3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-3,5-dinitrobenzoate is a highly activated aromatic compound, primed for nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive analysis of its reactivity, grounded in mechanistic principles and supported by experimental evidence from analogous systems. We will explore the electronic effects of its constituent functional groups, delve into the kinetics and thermodynamics of its reactions with various nucleophiles, and provide practical, field-proven protocols for its synthetic application. This document is intended to serve as a valuable resource for chemists engaged in the design and synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Quintessential SNAr Substrate

This compound, with the molecular formula C₈H₅FN₂O₆[1], is a crystalline solid that serves as a powerful electrophile in organic synthesis. Its reactivity is dominated by the presence of three key functional groups attached to the benzene ring: a fluorine atom, two nitro groups, and a methyl ester. The synergistic effect of these groups renders the aromatic ring exceptionally electron-deficient and, therefore, highly susceptible to attack by nucleophiles.

The strategic placement of the two nitro groups, one ortho and one para to the fluorine atom, is crucial. These strong electron-withdrawing groups activate the ring towards nucleophilic attack and stabilize the resulting intermediate, making the SNAr reaction particularly facile. The fluorine atom, in this context, acts as an excellent leaving group, a characteristic that will be explored in detail in the subsequent sections.

The methyl ester group, while also electron-withdrawing, primarily serves as a synthetic handle, offering a site for further chemical modification post-substitution. The combination of high reactivity and synthetic versatility makes this compound a valuable building block in the synthesis of a wide range of target molecules.

The Heart of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is characterized by the displacement of the fluoride ion by a wide range of nucleophiles.

The Meisenheimer Complex: A Stabilized Intermediate

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex[2][3].

DOT Diagram: The Meisenheimer Complex

Sources

Commercial Procurement and Application of Methyl 2-fluoro-3,5-dinitrobenzoate (CAS 367946-80-3) in High-Efficiency SNAr Workflows

Executive Summary & Mechanistic Rationale

In advanced organic synthesis, the strategic selection of highly functionalized aromatic building blocks is critical for developing complex pharmaceuticals and macrocycles. Methyl 2-fluoro-3,5-dinitrobenzoate (CAS: 367946-80-3; Molecular Formula: C₈H₅FN₂O₆) represents a premier electrophilic scaffold for Nucleophilic Aromatic Substitution (SNAr)[1].

The Causality of Reactivity: The exceptional reactivity of this compound stems from the synergistic electron-withdrawing effects of its substituents. The fluorine atom at the C2 position is highly activated by the C1 methyl ester (ortho), the C3 nitro group (ortho), and the C5 nitro group (para). These groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. When a nucleophile attacks the C2 position, the resulting intermediate—a Meisenheimer complex—is profoundly stabilized by the delocalization of the negative charge onto the highly electronegative oxygen atoms of the nitro groups. This thermodynamic stabilization allows SNAr reactions to proceed rapidly under mild conditions, even with sterically hindered nucleophiles such as carbohydrates in the synthesis of glycosylated zinc phthalocyanines[2].

Commercial Procurement Strategy

When sourcing this compound for sensitive drug development workflows, supplier selection must be based on rigorous purity specifications to prevent downstream side reactions (such as transesterification or competitive substitution). Below is a consolidated evaluation of leading commercial suppliers[1][3].

Table 1: Commercial Supplier Specifications

| Supplier | Catalog / MDL Number | Purity Specification | Melting Point | Physical Form |

| Sigma-Aldrich (Enamine) | ENA245487019 | ≥95% (Typical) | 73–74 °C | Powder |

| ChemScene | CS-0251498 | ≥98% | N/A | Solid |

| American Elements | MFCD12412140 | 99% – 99.999% | N/A | Varies (Custom) |

Note: Due to the presence of dual nitro groups, this compound may incur Hazardous Material (HazMat) shipping fees depending on the supplier and jurisdiction[1].

Self-Validating Incoming Quality Control (IQC)

To maintain scientific integrity, every newly procured batch must undergo a self-validating Incoming Quality Control (IQC) workflow. The primary degradation risk for this compound is the hydrolysis of the C1 methyl ester or the C2 fluoride, which yields unreactive or side-product-forming carboxylic acids.

IQC Step-by-Step Methodology

-

Visual & Thermal Inspection: Verify the physical form is a powder and confirm the melting point aligns with the standard 73–74 °C threshold. Significant melting point depression indicates moisture contamination or hydrolysis.

-

HPLC-UV Analysis: Run a reverse-phase HPLC gradient (MeCN/H₂O with 0.1% TFA). The target peak must integrate to ≥95% purity. Look specifically for highly polar early-eluting peaks, which indicate the presence of 2-fluoro-3,5-dinitrobenzoic acid.

-

NMR Spectroscopy:

-

¹H NMR: Confirm the presence of the distinct methyl ester singlet (~3.9 ppm) and the two downfield aromatic protons.

-

¹⁹F NMR: A single sharp fluorine peak must be present. The absence of this peak constitutes an immediate batch failure.

-

Figure 1: Self-validating Incoming Quality Control (IQC) workflow for batch verification.

Application Protocol: Standardized SNAr Methodology

This protocol details the substitution of the C2-fluorine with a primary amine. The methodology is designed as a self-validating system, ensuring that the transition state is thermodynamically favored while preventing unwanted side reactions.

Reagent Rationale

-

Electrophile: this compound (1.0 equiv).

-

Nucleophile: Primary amine (1.1 equiv).

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the generated HF, driving the equilibrium forward without competing with the primary amine for the electrophilic C2 center.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF). Causality: Polar aprotic solvents optimally solvate the highly polar Meisenheimer transition state, accelerating the reaction at room temperature[2].

Step-by-Step Workflow

-

System Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve this compound (1.0 mmol) in anhydrous DMF (5.0 mL).

-

Base Addition: Inject DIPEA (2.0 mmol) into the stirring solution.

-

Nucleophile Introduction: Cool the flask to 0 °C using an ice bath. Dropwise add the primary amine (1.1 mmol). Causality: The initial attack to form the Meisenheimer complex is highly exothermic; cooling prevents thermal degradation or transesterification of the methyl ester.

-

Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Validate reaction completion by withdrawing a 10 µL aliquot for LC-MS analysis; the mass of the starting material (m/z 244.1)[1] should be entirely replaced by the product mass.

-

Aqueous Workup: Quench the reaction by pouring it into ice water (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers vigorously with brine (3 x 20 mL) to partition and remove the DMF.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure secondary aromatic amine.

Figure 2: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) via Meisenheimer complex.

References

-

[3] Title: this compound | CAS 367946-80-3 | AMERICAN ELEMENTS ® Source: americanelements.com URL: [Link]

-

[2] Title: Synthesis of new glycosylated zinc phthalocyanines and naphthalocyanines - Universität Tübingen Source: uni-tuebingen.de URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions with Methyl 2-fluoro-3,5-dinitrobenzoate

Introduction: The Strategic Importance of SNAr with Highly Activated Aryl Halides

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Unlike the more common electrophilic aromatic substitution, the SNAr reaction involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a suitable leaving group.[2][3] The reaction typically proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5][6]

The efficiency and viability of the SNAr reaction are critically dependent on the electronic properties of the aromatic substrate. The presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group is essential for activating the ring towards nucleophilic attack and stabilizing the negatively charged intermediate.[2][3][5][7]

Methyl 2-fluoro-3,5-dinitrobenzoate is an exemplary substrate for SNAr reactions. Its architecture features:

-

Two potent nitro (NO₂) groups, one ortho and one para to the leaving group, which provide powerful resonance and inductive stabilization for the Meisenheimer complex.

-

A fluorine atom, which, contrary to its behavior in SN2 reactions, is the most effective halogen leaving group for SNAr.[8] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine that polarizes the C-F bond, making the ipso-carbon highly electrophilic.[9]

This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and optimization strategies for conducting SNAr reactions with this compound.

The SNAr Mechanism: A Stepwise Pathway

The reaction proceeds through a well-established addition-elimination pathway. Understanding this mechanism is key to rationalizing the choice of reagents and conditions.

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This breaks the aromaticity of the ring and forms a tetrahedral, negatively charged Meisenheimer complex. The strong EWGs at the ortho and para positions are crucial for delocalizing and stabilizing this negative charge through resonance.[6][7]

-

Elimination & Re-aromatization: The complex collapses, expelling the fluoride ion as the leaving group. This step restores the aromaticity of the ring, yielding the final substituted product.

Diagram: SNAr Mechanism with an Amine Nucleophile

Caption: The two-step addition-elimination mechanism for the SNAr reaction.

Optimizing Reaction Parameters: A Scientist's Guide

The success of an SNAr reaction hinges on the judicious selection of several key parameters. Due to the high activation of this compound, reactions can often be performed under relatively mild conditions.

Choice of Nucleophile

A wide variety of nucleophiles can be employed. The reactivity generally follows the nucleophilicity of the species.

-

Nitrogen Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are very common. Ammonia can also be used.[10][11] Azoles and other heterocyclic amines are also effective nucleophiles.[11][12]

-

Oxygen Nucleophiles: Alkoxides and phenoxides are excellent nucleophiles. Water and alcohols can react, but typically require a base to be deprotonated to their more nucleophilic conjugate base.

-

Sulfur Nucleophiles: Thiolates are highly effective due to their high nucleophilicity.

The Crucial Role of the Solvent

Solvent choice profoundly impacts reaction rates.[13][14]

-

Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are the gold standard for SNAr reactions.[4][8] They effectively solvate the counter-ion of the nucleophile (if present) but poorly solvate the nucleophile itself, leaving it "naked" and highly reactive.[15] DMSO, in particular, can stabilize the Meisenheimer complex, potentially accelerating the reaction.[16]

-

Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, and water can be used, but they tend to solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[8][13][15] However, recent methodologies have shown success using additives like HPMC in water to create micellar "nanoreactors".

The Function of the Base

A base is often included for one of two reasons:

-

To Deprotonate the Nucleophile: For weakly nucleophilic species like alcohols or even some amines, a base is used to generate the more potent anionic nucleophile in situ.

-

To Scavenge Acid By-product: When using a neutral nucleophile like an amine, one equivalent of acid (HF in this case) is produced. An accessory base, often a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is added to neutralize this acid, preventing the protonation and deactivation of the nucleophilic amine starting material.[4]

Temperature and Reaction Time

While the substrate is highly activated, gentle heating is often employed to ensure the reaction proceeds to completion in a reasonable timeframe.

-

Typical Range: Reactions are commonly run between room temperature and 100 °C.[8]

-

Monitoring: Progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid potential side reactions from prolonged heating.[8]

Comparative Reaction Conditions

The following table summarizes typical starting conditions for the SNAr reaction of this compound with various classes of nucleophiles. These should be considered as starting points for further optimization.

| Nucleophile (Example) | Base (Equivalents) | Recommended Solvent | Typical Temp. (°C) | Typical Time (h) | Expected Yield |

| Primary Amine (Benzylamine) | K₂CO₃ (1.5) or Et₃N (1.5) | DMF, MeCN | 25 - 60 | 2 - 8 | > 90% |

| Secondary Amine (Piperidine) | K₂CO₃ (1.5) or DIPEA (1.5) | DMSO, DMF | 25 - 80 | 2 - 12 | > 85% |

| Aromatic Amine (Aniline) | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | DMSO, NMP | 80 - 120 | 12 - 24 | 70 - 85% |

| Alcohol (Sodium Methoxide) | None (pre-formed alkoxide) | THF, Dioxane | 0 - 25 | 1 - 4 | > 95% |

| Phenol (Phenol) | K₂CO₃ (2.0) | DMF, DMSO | 50 - 100 | 6 - 18 | > 80% |

| Thiol (Thiophenol) | K₂CO₃ (1.5) or Et₃N (1.5) | DMF, MeCN | 25 - 50 | 1 - 6 | > 90% |

Detailed Experimental Protocol: Synthesis of Methyl 2-(benzylamino)-3,5-dinitrobenzoate

This protocol describes a representative procedure for the reaction with a primary amine.

Safety Precautions: Dinitroaromatic compounds can be explosive under certain conditions and should be handled with care. Avoid shock, friction, and excessive heat. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Reagents and Materials

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet, heating mantle.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with a stream of dry nitrogen or argon for 5-10 minutes. This is crucial to ensure anhydrous conditions.[8]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the starting material (aim for a concentration of ~0.2-0.5 M). Begin stirring.

-

Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heating and Monitoring: Heat the reaction mixture to 60 °C using a temperature-controlled heating mantle. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting aryl fluoride spot is completely consumed.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing an equal volume of cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).

-

Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford the pure Methyl 2-(benzylamino)-3,5-dinitrobenzoate as a yellow solid.

Workflow: From Reaction Setup to Pure Product

Sources

- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. 2-amino-3,5-dinitrobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01856K [pubs.rsc.org]

- 13. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols for the Reduction of Nitro Groups in Methyl 2-fluoro-3,5-dinitrobenzoate

Introduction

The reduction of aromatic nitro groups to their corresponding anilines is a cornerstone transformation in modern organic synthesis. These anilines are pivotal intermediates in the production of a wide range of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Methyl 2-fluoro-3,5-dinitrobenzoate is a valuable starting material, and its selective reduction opens pathways to novel molecular scaffolds for drug discovery and development. The presence of two nitro groups, along with a fluorine atom and an ester functional group, presents a unique challenge in achieving chemoselectivity. This guide provides a comprehensive overview of the methodologies, detailed experimental protocols, and critical insights for the successful reduction of this versatile substrate.

Methodologies for Nitro Group Reduction

The choice of reducing agent and reaction conditions is paramount to achieving the desired outcome, whether it be the selective reduction of one nitro group or the complete reduction of both. Several methods are at the disposal of the synthetic chemist, each with its own set of advantages and limitations.

Catalytic Hydrogenation: This is a widely employed and often highly efficient method for nitro group reduction.[3][4] Common catalysts include palladium on carbon (Pd/C) and Raney nickel, used in conjunction with hydrogen gas (H₂).[3][5] A key advantage of this method is its clean nature, often yielding products with minimal byproducts. However, a significant drawback is the potential for the reduction of other functional groups within the molecule.[3] For substrates containing sensitive functionalities, careful selection of the catalyst and reaction conditions is crucial to avoid unwanted side reactions.[6]

Metal-Mediated Reductions: The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media is a classic and robust approach for nitro group reduction.[3][7][8] These methods are often more chemoselective than catalytic hydrogenation and are tolerant of a wider range of functional groups.[3][7] Iron in the presence of an acid like acetic acid or hydrochloric acid is a cost-effective and mild option.[3][9] Similarly, tin(II) chloride (SnCl₂) is a mild reagent that can selectively reduce nitro groups in the presence of other reducible functionalities.[3][10]

Transfer Hydrogenation: This method offers a milder alternative to using high-pressure hydrogen gas. It involves the use of a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst like Pd/C. This technique can exhibit high selectivity for the nitro group while preserving other sensitive functional groups.[6]

Comparative Overview of Reduction Methods

| Method | Reducing Agent/Catalyst | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ / Pd/C or Raney Ni | 1-50 atm H₂, RT to 80 °C | High efficiency, clean reaction | Can reduce other functional groups, requires specialized equipment |

| Metal/Acid Reduction | Fe / Acetic Acid or HCl | Reflux | Cost-effective, good chemoselectivity | Can generate significant metal waste |

| Metal Salt Reduction | SnCl₂·2H₂O / Ethanol | Reflux | Mild, good functional group tolerance[3] | Stoichiometric amounts of tin salts required |

| Transfer Hydrogenation | Hydrazine hydrate / Pd/C | RT to Reflux | Milder than H₂ gas, good selectivity | Hydrazine is toxic |

Experimental Protocols

Protocol 1: Complete Reduction to Methyl 3,5-diamino-2-fluorobenzoate via Catalytic Hydrogenation

This protocol details the complete reduction of both nitro groups using palladium on carbon as the catalyst.

dot

Caption: Workflow for the complete reduction of this compound.

Materials:

-

This compound (1.0 eq)

-

10% Palladium on Carbon (10 mol% Pd)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Celite®

Procedure:

-

In a suitable pressure vessel, dissolve this compound in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere.[4]

-

Seal the vessel and purge it several times with nitrogen gas to remove any oxygen.[11][12]

-

Subsequently, purge the vessel with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).[4]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with nitrogen.[11]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3,5-diamino-2-fluorobenzoate.

-

The crude product can be purified by column chromatography or recrystallization as needed.

Protocol 2: Selective Monoreduction to Methyl 3-amino-2-fluoro-5-nitrobenzoate using Tin(II) Chloride

This protocol describes the selective reduction of one nitro group, which is often the one less sterically hindered or more electronically activated.

dot

Caption: Workflow for the selective monoreduction of this compound.

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 3M)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add tin(II) chloride dihydrate to the solution.[4]

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a 3M aqueous solution of sodium hydroxide.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Methyl 3-amino-2-fluoro-5-nitrobenzoate.

-

Purify the product by column chromatography if necessary.

Safety Precautions

Catalytic Hydrogenation:

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood.[11][13]

-

Palladium on carbon can be pyrophoric, especially after use. The catalyst should be handled with care and kept wet with a solvent to minimize the risk of fire.[12][14]

-

Use pressure-rated equipment and never exceed the recommended pressure and temperature limits.[11][13]

-

Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[11]

Metal-Mediated Reductions:

-

Handle strong acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The work-up procedure for tin-based reductions involves the use of a strong base. Exercise caution when handling sodium hydroxide solutions.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Incomplete Reaction | - Insufficient reducing agent/catalyst- Deactivated catalyst- Low reaction temperature or time | - Increase the stoichiometry of the reducing agent- Use fresh, active catalyst- Increase the reaction temperature or prolong the reaction time |

| Formation of Byproducts | - Over-reduction- Side reactions with other functional groups | - Monitor the reaction closely and stop it once the desired product is formed- Choose a more chemoselective reducing agent- Optimize reaction conditions (e.g., lower temperature) |

| Low Yield | - Poor work-up procedure- Product degradation | - Ensure complete extraction of the product during work-up- Use milder conditions to prevent product decomposition |

| Dehalogenation (Loss of Fluorine) | - Overly aggressive reduction conditions, especially with Pd/C and H₂ | - Use a milder reducing agent like SnCl₂ or Fe/acid- Employ transfer hydrogenation with hydrazine hydrate[6]- Carefully control reaction time and temperature |

Conclusion

The reduction of the nitro groups in this compound is a versatile transformation that provides access to valuable amino-substituted building blocks. The choice between complete and selective reduction dictates the selection of the appropriate methodology. Catalytic hydrogenation is a powerful tool for achieving complete reduction, while metal-mediated reductions, particularly with tin(II) chloride, offer a reliable path to selective monoreduction. By carefully considering the reactivity of the substrate and adhering to the detailed protocols and safety guidelines outlined in this document, researchers can confidently and efficiently synthesize the desired amino derivatives for their drug discovery and development programs.

References

-

Unknown. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Linqu Huitai Chemical Co., Ltd.[Link]

-

Unknown. (2025). Hydrogenation Reaction Safety In The Chemical Industry. Industrial Safety Solution. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

Maloney, A. G., & Le, T. (2022). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 29(4), 319-332. [Link]

-

Gholinejad, M., & Shariati, F. (2015). Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst. RSC Advances, 5(59), 47589-47596. [Link]

-

Unknown. (n.d.). Hydrogenation SOP. University of Rochester. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

-

Perrie, J. A., et al. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 11(9), 745-752. [Link]

-

De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]

-

Werkmeister, S., et al. (2014). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 16(11), 3036-3039. [Link]

-

University of Pittsburgh. (2012). Hydrogenation Reactions. University of Pittsburgh Environmental Health and Safety. [Link]

-

askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians. [Link]

-

Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

-

Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: An Indian Journal, 10(6), 227-231. [Link]

-

Jang, M., et al. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910-919. [Link]

-

Unknown. (n.d.). Reduction of Nitroarenes in Acidic, Neutral, and Basic Media. Slideshare. [Link]

-

Zhang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4307. [Link]

- Cusumano, J. A. (1983). U.S. Patent No. 4,387,247. Washington, DC: U.S.

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]

-

ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]

-

C&CS Catalysts and Chemical Specialties GmbH. (n.d.). Hydrogenation of nitro compounds to anilines. [Link]

-

Sapunova, A. S., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1165-1177. [Link]

-

Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. [Link]

-

YouTube. (2020). Reduction of nitro groups on benzene. [Link]

-

ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. [Link]

-

Unknown. (n.d.). Selective reduction of dinitro compounds. ResearchGate. [Link]

-

Unknown. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(1), 1-6. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Schiff, L. J., et al. (1978). Selective Reduction of Dinitrotoluene Isomers by Ascorbate Ion. Relative Rates in Homogeneous Solution. Defense Technical Information Center. [Link]

-

Park, J., et al. (2017). Preparation of 2‐Amino‐5‐fluoro‐3‐nitrobenzoate (3). ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]

-

Baig, U., et al. (2025). Synthesis of methyl 3,5-diaminobenzoate to develop polyamide thin film composite membrane for investigating the impact of in-situ methyl hydrolysis on its permeate flux and sulfate rejection. Journal of Membrane Science. [Link]

-

WIPO. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. WIPO Patentscope. [Link]

-

Kollmar, M., et al. (2002). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 79, 196. [Link]

-

Saha, S., et al. (n.d.). Organic Chemistry-4. Study Guide to Organic Chemistry, 4. [Link]

-

PrepChem. (n.d.). Synthesis of (2) Methyl 2,3-diaminobenzoate. [Link]

- Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. njhjchem.com [njhjchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 14. chem.uci.edu [chem.uci.edu]

Application Note: Methyl 2-fluoro-3,5-dinitrobenzoate as a Multivalent Scaffold

This Application Note and Protocol Guide details the utilization of Methyl 2-fluoro-3,5-dinitrobenzoate (CAS: 367946-80-3) as a high-value scaffold in medicinal chemistry.

Introduction & Reactivity Landscape

This compound is a highly activated aromatic building block designed for the rapid generation of heterocyclic libraries, particularly benzimidazoles , quinoxalines , and dihydroquinazolines .

Its structural utility is defined by the "Activated Core" concept:

-

C2-Fluorine: The fluorine atom is electronically destabilized by the strong electron-withdrawing effects of the ortho-nitro (C3), para-nitro (C5), and ortho-ester (C1) groups. This makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (

) under mild conditions. -

C3/C5-Nitro Groups: These serve as latent amino functionalities. The C3-nitro group, being adjacent to the C2 position, allows for post-

cyclization (e.g., forming the imidazole ring of a benzimidazole). -

C1-Ester: Provides a handle for further derivatization into amides, acids, or alcohols, or participation in cyclization to form quinazolinones.

Reactivity Pathway Diagram

The following diagram illustrates the divergent synthesis pathways accessible from this scaffold.

Figure 1: Divergent synthetic pathways from the this compound scaffold.[1]

Protocol A: Displacement (Library Entry)

Objective: To introduce structural diversity at the C2 position by displacing the fluorine atom with primary or secondary amines.

Mechanism: The reaction proceeds via a Meisenheimer complex.[2] Due to the extreme activation of the ring, this reaction often proceeds at room temperature, unlike unactivated fluoro-arenes that require high heat or transition metal catalysis.

Materials

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine ( -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred)

Step-by-Step Procedure

-

Preparation: Dissolve this compound (1.0 mmol) in DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C (ice bath). Add DIPEA (1.2 mmol) followed by the dropwise addition of the amine (1.1 mmol).

-

Note: For volatile amines, use a slight excess (1.5 equiv). For solid amines, dissolve in a minimum amount of DCM before addition.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir.

-

Monitoring: Check by TLC (Hexane/EtOAc 3:1). The starting material (

) should disappear, and a highly colored (often yellow/orange) product spot will appear. Reaction time is typically 1–4 hours.

-

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash with 0.5 M HCl (2 x 10 mL) to remove excess amine/base.

-

Wash with Brine (10 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Most products are pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).

Data Validation:

| Parameter | Observation |

|---|---|

| Appearance | Product is typically a bright yellow/orange solid due to the nitro-aniline chromophore. |

| 1H NMR | Disappearance of the aromatic doublet/multiplet associated with C-F coupling. Appearance of N-H signal (broad singlet, typically

Protocol B: Benzimidazole Synthesis (One-Pot Reductive Cyclization)

Objective: To convert the

Mechanism: This protocol utilizes a "reductive cyclization" strategy. The C3-nitro group is reduced to an amine, which then condenses with an aldehyde (or carboxylic acid equivalent) to form the imidazole ring.

Materials

-

Intermediate A: (From Protocol A) (1.0 equiv)

-

Reductant: Sodium Dithionite (

) (3.0 equiv) OR Iron powder (5.0 equiv) with Ammonium Chloride. -

Aldehyde: Aryl or Alkyl aldehyde (1.1 equiv)

-

Solvent: Ethanol/Water (3:1) or DMSO (for high-temp methods)

Step-by-Step Procedure (Sodium Dithionite Method)

This method is mild and avoids heavy metals.

-

Mixing: In a reaction vial, suspend Intermediate A (1.0 mmol) and the aldehyde (1.1 mmol) in Ethanol (10 mL) and Water (3 mL).

-

Reduction/Cyclization: Add Sodium Dithionite (3.0 mmol) in one portion.

-

Heating: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

-

Note: The yellow color of the nitro-aniline starting material will fade as the reduction proceeds.

-

-

Workup:

-

Cool to RT. Remove ethanol under reduced pressure.

-

Dilute the aqueous residue with EtOAc (30 mL) and Water (10 mL).

-

Extract the aqueous layer with EtOAc (2 x 15 mL).

-

Combine organics, wash with Brine, and dry over

.

-

-

Purification: Benzimidazoles are polar. Purify via flash chromatography using DCM/MeOH (95:5 to 90:10).

Alternative: Iron-Mediated Cyclization (Robust)

For sterically hindered substrates:

-

Dissolve Intermediate A in Acetic Acid (AcOH).

-

Add Iron powder (5 equiv). Heat to 60°C for 2 hours (reduces

). -